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Compound of Interest

Compound Name: 4'-O-Methylirenolone

Cat. No.: B158215 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of

4'-O-Methylirenolone, systematically known as 2-hydroxy-4-(4-methoxyphenyl)phenalen-1-

one. Due to the limited availability of direct experimental data in the public domain, this

document compiles predicted spectroscopic data based on the analysis of structurally related

phenalenone derivatives. Detailed, generalized experimental protocols for the synthesis and

spectroscopic analysis of this class of compounds are presented to guide researchers in their

laboratory work. This guide is intended to serve as a foundational resource for the synthesis,

identification, and further investigation of 4'-O-Methylirenolone and its analogs in the context

of chemical research and drug development.

Chemical Identity
Trivial Name: 4'-O-Methylirenolone

Systematic Name: 2-hydroxy-4-(4-methoxyphenyl)phenalen-1-one

Molecular Formula: C₂₀H₁₄O₃

Molecular Weight: 302.33 g/mol

Chemical Structure:
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Caption: Chemical structure of 4'-O-Methylirenolone.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4'-O-Methylirenolone.

These predictions are derived from the analysis of published data for structurally similar

phenalenone derivatives and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 14.0 - 15.0 s 1H 2-OH

~ 7.8 - 8.5 m 5H
Aromatic-H

(Phenalenone core)

~ 7.5 - 7.7 d 2H
Aromatic-H (H-2', H-

6')

~ 6.9 - 7.1 d 2H
Aromatic-H (H-3', H-

5')

~ 6.8 - 7.0 d 1H
Aromatic-H

(Phenalenone core)

3.89 s 3H 4'-OCH₃

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~ 185.0 C=O (C-1)

~ 165.0 C-OH (C-2)

~ 160.0 C-O (C-4')

~ 110.0 - 140.0 Aromatic C

~ 55.5 -OCH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~ 3400 Broad
O-H stretch (intramolecularly

hydrogen-bonded)

~ 3050 Medium Aromatic C-H stretch

~ 1640 Strong
C=O stretch (conjugated

ketone)

~ 1600, 1580, 1450 Medium-Strong
Aromatic C=C skeletal

vibrations

~ 1250 Strong Aryl-O-CH₃ asymmetric stretch

~ 1030 Medium Aryl-O-CH₃ symmetric stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
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m/z Relative Intensity (%) Assignment

302 100 [M]⁺

287 Moderate [M - CH₃]⁺

274 Moderate [M - CO]⁺

135 Moderate
[C₉H₇O]⁺ (phenalenone

fragment)

107 Moderate
[C₇H₇O]⁺ (methoxyphenyl

fragment)

Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic characterization of

4'-O-Methylirenolone, based on established methods for similar phenalenone derivatives.

Synthesis of 4'-O-Methylirenolone
A plausible synthetic route to 4'-O-Methylirenolone involves a Suzuki-Miyaura cross-coupling

reaction. This approach offers good control over the regiochemistry of the aryl-aryl bond

formation.

2-Bromo-1H-phenalen-1-one

Suzuki-Miyaura Coupling

4-Methoxyphenylboronic acid

Pd(PPh₃)₄

Na₂CO₃

Toluene/Ethanol/H₂O

Aqueous Workup & Extraction Column Chromatography 4'-O-Methylirenolone
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Caption: General synthetic workflow for 4'-O-Methylirenolone.

Procedure:

Reaction Setup: In a round-bottom flask, combine 2-bromo-1H-phenalen-1-one (1.0 eq), 4-

methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the

flask. Add a 3:1:1 mixture of toluene, ethanol, and water as the solvent.

Reaction: Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere

(e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer

chromatography (TLC).

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and

extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with

brine, and dry over anhydrous sodium sulfate.

Purification: Concentrate the organic extract under reduced pressure. Purify the crude

product by column chromatography on silica gel using a hexane/ethyl acetate gradient to

yield 4'-O-Methylirenolone.

NMR Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Dissolve 5-10 mg of the purified 4'-O-Methylirenolone in approximately 0.6 mL of

deuterated chloroform (CDCl₃).

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

Acquire a ¹H NMR spectrum using a standard pulse program.
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Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program.

Process the spectra using appropriate software, including Fourier transformation, phase

correction, and baseline correction. Reference the spectra to the residual solvent peak

(CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with a

diamond attenuated total reflectance (ATR) accessory.

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid, purified 4'-O-Methylirenolone onto the center of the ATR

crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample and

the crystal.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background to generate the absorbance or transmittance spectrum.

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry
Instrumentation: A mass spectrometer capable of electron ionization (EI), such as a gas

chromatograph-mass spectrometer (GC-MS) or a direct insertion probe system.

Sample Preparation:
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For GC-MS analysis, dissolve a small amount of the sample in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

For direct insertion probe analysis, place a small amount of the solid sample into a capillary

tube.

Data Acquisition:

GC-MS: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The sample

will be vaporized and separated on the GC column before entering the mass spectrometer.

Direct Insertion Probe: Insert the probe into the ion source of the mass spectrometer and

heat it to volatilize the sample.

Acquire the mass spectrum in EI mode, typically at 70 eV.

Signaling Pathways and Experimental Workflows
At present, there is no specific signaling pathway that has been described for 4'-O-
Methylirenolone in the scientific literature. Research into the biological activity of this

compound is still in its early stages. The following diagram illustrates a general workflow for

screening a novel compound like 4'-O-Methylirenolone for biological activity.
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Caption: General workflow for biological activity screening.

Conclusion
4'-O-Methylirenolone is a phenalenone derivative with potential for further investigation in

various scientific fields. This guide provides a foundational set of predicted spectroscopic data

and generalized experimental protocols to facilitate its synthesis and characterization. The

presented information is intended to support researchers in their efforts to explore the chemical

and biological properties of this and related compounds. Experimental verification of the

predicted data is a critical next step in advancing the understanding of 4'-O-Methylirenolone.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4'-O-
Methylirenolone: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b158215#spectroscopic-data-for-4-o-methylirenolone-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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